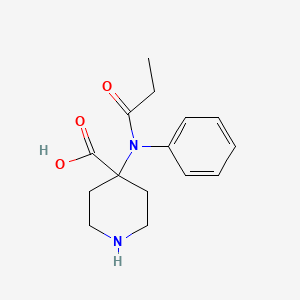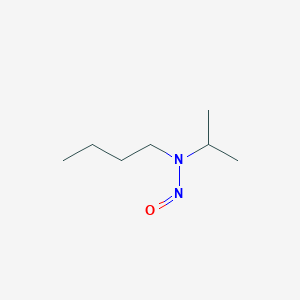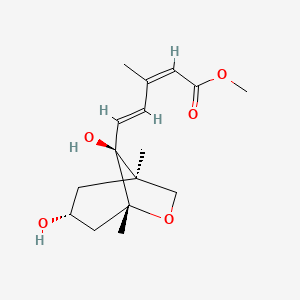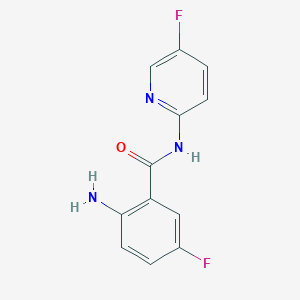
Norcarfentanil Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norcarfentanil Acid is a metabolite of carfentanil and remifentanil, which are synthetic opioids. Carfentanil is known for its extreme potency, being approximately 10,000 times more potent than morphine . This compound is primarily studied in forensic toxicology to understand the metabolism and potential misuse of these potent opioids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norcarfentanil Acid is typically synthesized through the N-dealkylation of carfentanil. This process involves the removal of an alkyl group from the nitrogen atom in the carfentanil molecule . The reaction conditions often include the use of strong acids or bases to facilitate the dealkylation process .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use in forensic and clinical research. the synthesis can be scaled up using standard organic synthesis techniques involving controlled reaction conditions and purification steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Norcarfentanil Acid is primarily used in forensic toxicology to detect and analyze the presence of carfentanil and remifentanil in biological samples . It helps in understanding the metabolism of these potent opioids and their potential misuse. Additionally, it is used in clinical research to study the pharmacokinetics and pharmacodynamics of synthetic opioids .
Mécanisme D'action
Norcarfentanil Acid exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . The primary actions include analgesia and sedation, similar to other opioids .
Comparaison Avec Des Composés Similaires
Carfentanil: A synthetic opioid with extreme potency, used primarily in veterinary medicine.
Remifentanil: Another synthetic opioid used in medical settings for pain management.
Uniqueness: Norcarfentanil Acid is unique due to its role as a metabolite of both carfentanil and remifentanil. This dual origin makes it a valuable marker in forensic toxicology for distinguishing between the use of these two opioids .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
4-(N-propanoylanilino)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-2-13(18)17(12-6-4-3-5-7-12)15(14(19)20)8-10-16-11-9-15/h3-7,16H,2,8-11H2,1H3,(H,19,20) |
Clé InChI |
ZMYFEFLPUAJLFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Fluorophenyl)phenyl]-1-methyl-1-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B13420599.png)




![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)

![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)

